Glyceryl 5-hydroxydecanoate

Description

Contextualization within the Glyceride Chemical Class

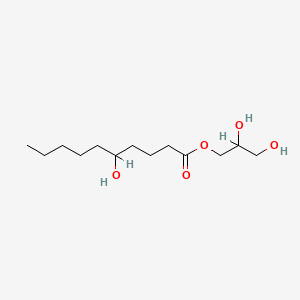

Glyceryl 5-hydroxydecanoate (B1195396) is classified as a monoglyceride, a subclass of glycerides. ontosight.ai Glycerides are esters formed from glycerol (B35011) and fatty acids and are fundamental components of lipids. ontosight.ai The structure of Glyceryl 5-hydroxydecanoate consists of a single glycerol backbone esterified to one molecule of 5-hydroxydecanoic acid. ontosight.aifoodb.ca This specific structure, a monoester of glycerol, distinguishes it from di- and triglycerides, which have two and three fatty acid chains, respectively. thegoodscentscompany.com

The presence of a hydroxyl (-OH) group at the 5-position of the decanoic acid chain is a key feature, imparting specific physical and chemical properties to the molecule. ontosight.ai Chemically, it is identified as 2,3-dihydroxypropyl 5-hydroxydecanoate, with the molecular formula C13H26O5. foodb.cavulcanchem.com This structure places it within the broader organic compound class of fatty alcohols, which are aliphatic alcohols containing a chain of at least six carbon atoms. foodb.carxnfinder.orghmdb.ca

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H26O5 | foodb.cavulcanchem.com |

| Average Molecular Weight | 262.3425 g/mol | foodb.ca |

| IUPAC Name | 2,3-dihydroxypropyl 5-hydroxydecanoate | foodb.ca |

| CAS Registry Number | 26446-31-1 | rxnfinder.orgchemicalbook.com |

| Appearance | Colorless to pale yellow clear oily liquid (est.) | thegoodscentscompany.com |

| Specific Gravity | 1.04500 to 1.05100 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.46500 to 1.46800 @ 20.00 °C | thegoodscentscompany.com |

| Water Solubility (est.) | 3.73 g/L | foodb.ca |

Overview of Historical and Contemporary Research Trajectories for this compound

Historically, this compound and the related Glyceryl 5-hydroxydodecanoate were recognized as edible flavorings. google.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated these compounds for use as flavoring agents. google.comfemaflavor.org Early interest was driven by its organoleptic properties, particularly its ability to generate creamy, buttery, and fruity notes, making it useful in flavors for a variety of food products. thegoodscentscompany.com

Contemporary research has shifted towards understanding the biochemical roles of its constituent parts, particularly 5-hydroxydecanoate (5-HD). While this compound itself is explored for applications in skin care for its potential moisturizing properties and in drug delivery systems, much of the in-depth biochemical investigation has focused on 5-HD. ontosight.ai Research from the early 2000s established that 5-HD is not an inert substance but is actively metabolized by mitochondrial enzymes. nih.govnih.gov This discovery pivoted its research trajectory from a simple flavoring agent to a tool for studying fundamental cellular processes, specifically mitochondrial bioenergetics and its role in cellular protection mechanisms. nih.govnih.gov

Significance of this compound in Biochemical and Translational Research

The primary significance of this compound in modern research stems from its hydrolysis product, 5-hydroxydecanoate (5-HD). 5-HD is widely used in experimental cardiology and physiology as a putative selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.govahajournals.orgjacc.org These channels are implicated as crucial end-effectors in the phenomenon of ischemic preconditioning (IPC), a process where brief episodes of ischemia protect the heart from a subsequent, more prolonged ischemic event. ahajournals.orgahajournals.org

Key Research Findings on 5-Hydroxydecanoate (5-HD):

Mitochondrial Metabolism: Contrary to initial assumptions of it being a specific channel blocker, studies have demonstrated that 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and is a substrate for enzymes in the mitochondrial β-oxidation pathway, including medium-chain acyl-CoA dehydrogenase (MCAD). nih.govnih.gov This metabolic activity complicates the interpretation of its effects, suggesting they may arise from a complex sequence of biochemical reactions rather than solely from channel blockade. nih.gov

Cardioprotection Studies: The ability of 5-HD to block the protective effects of ischemic preconditioning has been a cornerstone of evidence implicating mitoKATP channels in this process. ahajournals.orgjacc.org For example, the cardioprotective effects of the drug nicorandil (B1678753) were shown to be abolished by 5-HD, supporting the hypothesis that nicorandil acts via opening these channels. jacc.org However, some studies have found that the protective anti-renin-angiotensin system (RAS) effects of IPC are not affected by 5-HD, suggesting that mitoKATP channels may not be involved in all aspects of preconditioning-induced protection. ahajournals.org

Tool in Cellular Bioenergetics: The interaction of 5-HD with mitochondrial pathways has made it a valuable pharmacological tool. It is used to investigate the roles of mitoKATP channels and fatty acid metabolism in various physiological and pathological states, including cellular responses to hypoxia and oxidative stress. ahajournals.org

Interactive Table: Summary of Key Research on 5-Hydroxydecanoate (5-HD)

| Research Area | Key Finding | Implication |

| Ischemic Preconditioning | 5-HD blocks the infarct size-limiting effect of preconditioning and agents like nicorandil. ahajournals.orgjacc.org | Supports the role of mitoKATP channels as mediators of cardioprotection. jacc.org |

| Mitochondrial Metabolism | 5-HD is activated to 5-HD-CoA and metabolized via the β-oxidation pathway. nih.govnih.gov | The mechanism of action of 5-HD is complex and not limited to direct channel inhibition. nih.gov |

| Cellular Signaling | The opening of mitoKATP channels, which is inhibited by 5-HD, is a downstream effect of PKCε activation in cardioprotective signaling pathways. ahajournals.org | Positions mitoKATP channels within a broader network of signaling events that confer cellular resilience. |

| Pulmonary Hypertension | Ethyl 5-hydroxydecanoate, a related ester, inhibits hypoxia-induced proliferation in human pulmonary artery smooth muscle cells, an effect attributed to mitoKATP channel antagonism. | Suggests a potential therapeutic angle for conditions involving pathological cell proliferation linked to mitochondrial function. |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5/c1-2-3-4-6-11(15)7-5-8-13(17)18-10-12(16)9-14/h11-12,14-16H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDYMFZBMWGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865289 | |

| Record name | 2,3-Dihydroxypropyl 5-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow viscous liquid with a mild fatty odour | |

| Record name | Glycerol 5-hydroxydecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot organic solvents, oils, soluble in hot alcohol (in ethanol) | |

| Record name | Glycerol 5-hydroxydecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.045-1.051 | |

| Record name | Glycerol 5-hydroxydecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26446-31-1, 89410-67-3 | |

| Record name | Glyceryl 5-hydroxydecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 5-hydroxydecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 5-hydroxy-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl 5-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxydecanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-(5-HYDROXYDECANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6597ID2E8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl 5-hydroxydecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Biosynthetic Elucidation

Chemical Synthesis Methodologies for Glyceryl 5-hydroxydecanoate (B1195396) and Analogues

The controlled, chemical creation of glyceryl 5-hydroxydecanoate is crucial for producing pure samples for research. These synthetic methods primarily rely on the esterification of a glycerol (B35011) backbone with 5-hydroxydecanoic acid or its derivatives.

The direct esterification of 5-hydroxydecanoic acid with glycerol is a primary method for synthesizing this compound. This process is often catalyzed by an acid to facilitate the reaction. To achieve regioselectivity and produce a specific isomer, such as 1-glyceryl 5-hydroxydecanoate, protecting groups can be utilized. For instance, an isopropylidene group can temporarily block the 2- and 3-hydroxyl positions on the glycerol molecule, directing the esterification to the 1-position. Following the reaction, the protecting group is removed to yield the desired product.

An alternative approach involves using more reactive forms of 5-hydroxydecanoic acid, such as its acid chloride. This method can proceed under milder conditions. Enzymatic synthesis using lipases offers a greener and highly selective option. Lipases, particularly from sources like Candida antarctica, can catalyze the esterification with high regioselectivity, favoring the primary hydroxyl groups of glycerol and thus minimizing the need for protecting groups.

The mechanisms underlying these synthetic methods have been studied to optimize reaction conditions and yields.

Acid-Catalyzed Esterification : The mechanism involves the protonation of the carboxylic acid group of 5-hydroxydecanoic acid by a strong acid catalyst. This protonation makes the carbonyl carbon more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. A tetrahedral intermediate is formed, which then eliminates a water molecule to form the ester bond.

Enzymatic Catalysis : In lipase-catalyzed reactions, the mechanism proceeds through the formation of an acyl-enzyme intermediate. The 5-hydroxydecanoic acid first acylates a serine residue within the active site of the lipase (B570770). This activated acyl group is then transferred to a hydroxyl group of the glycerol molecule, which acts as the nucleophile, releasing the final product and regenerating the enzyme. The three-dimensional structure of the enzyme's active site is responsible for the high regioselectivity observed in these reactions.

Table 1: Synthetic Methodologies for this compound

| Methodology | Key Precursors | Catalysts/Reagents | Mechanistic Feature |

|---|---|---|---|

| Direct Esterification | 5-hydroxydecanoic acid, Glycerol | Acid catalysts (e.g., H₂SO₄) | Protonation of carboxylic acid |

| Protected Esterification | 5-hydroxydecanoic acid, Isopropylidene glycerol | Coupling agents, Acid catalysts | Use of protecting groups |

| Activated Acyl Donor | 5-hydroxydecanoyl chloride, Glycerol | Base (e.g., Pyridine) | Increased acyl donor reactivity |

Endogenous Formation and Metabolic Precursors of this compound

This compound is not only a synthetic compound but is also produced naturally within biological systems.

This compound has been identified as an endogenous metabolite present in mammalian tissues. Its discovery was made possible through advanced analytical techniques like mass spectrometry, which can detect and identify minute quantities of specific molecules in complex biological samples. The presence of this compound in the body suggests it has a physiological role.

The biosynthesis of this compound is thought to mirror its chemical synthesis, involving the esterification of glycerol with 5-hydroxydecanoic acid. The precursors for this pathway are readily available in the body. Glycerol is a fundamental component of lipid metabolism. The key precursor, 5-hydroxydecanoic acid, is formed from the hydroxylation of decanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, a diverse group of enzymes involved in metabolizing a wide range of substances.

Following its synthesis, 5-hydroxydecanoic acid is likely activated by conversion to its coenzyme A (CoA) thioester, 5-hydroxydecanoyl-CoA. An acyltransferase enzyme then catalyzes the transfer of the 5-hydroxydecanoyl group from CoA to the glycerol backbone, likely using glycerol-3-phosphate, to form the final monoglyceride product after dephosphorylation.

Microorganisms represent a potential avenue for the production of this compound and related compounds. Certain microbes are known to produce polyhydroxyalkanoates (PHAs), which are natural polyesters composed of various hydroxyalkanoic acid monomers. While direct microbial synthesis of this compound is not well-established, microbes can be engineered to produce the precursor, 5-hydroxydecanoic acid.

Through metabolic engineering, bacteria can be modified to enhance the expression of enzymes, such as specific cytochrome P450s, that can convert fatty acids into their hydroxylated forms. These engineered microbes can serve as biocatalysts to produce 5-hydroxydecanoic acid, which can then be purified and chemically or enzymatically esterified with glycerol to yield this compound.

Table 2: Biosynthetic Precursors and Enzymes

| Component | Role in Biosynthesis |

|---|---|

| Decanoic Acid | Fatty acid precursor to 5-hydroxydecanoic acid |

| Glycerol / Glycerol-3-phosphate | Backbone for esterification |

| Cytochrome P450 Enzymes | Catalyze the hydroxylation of decanoic acid |

| Acyl-CoA Synthetase | Activates 5-hydroxydecanoic acid |

Metabolic Fates and Intracellular Processing

Enzymatic Hydrolysis of Glyceryl 5-hydroxydecanoate (B1195396) and Subsequent Metabolite Generation

The initial step in the metabolism of Glyceryl 5-hydroxydecanoate is its hydrolysis. This reaction cleaves the ester bond linking the 5-hydroxydecanoate fatty acid to the glycerol (B35011) backbone.

As a glycerol ester, this compound is a substrate for lipases or esterases, which are hydrolase enzymes. This enzymatic action yields glycerol and the free fatty acid, 5-hydroxydecanoate (5-HD). While specific kinetic studies characterizing the hydrolase activity for this compound are not extensively detailed in published research, the hydrolysis of monoacylglycerols is a fundamental and well-established process in lipid metabolism. Following hydrolysis, the liberated 5-hydroxydecanoate becomes available for entry into the fatty acid oxidation pathway within the mitochondria.

β-Oxidation Pathway of 5-hydroxydecanoate and its Derived Coenzyme A Esters

Once released, 5-hydroxydecanoate is transported into the mitochondrial matrix to undergo β-oxidation. nih.govkuleuven.be This catabolic spiral involves a sequence of four enzymatic reactions that systematically shorten the fatty acid chain. However, the hydroxyl group at the C-5 position of 5-hydroxydecanoate introduces unique metabolic consequences, creating a bottleneck in the pathway. nih.govkuleuven.beunl.edunih.gov

Before β-oxidation can commence, 5-hydroxydecanoate must be activated. This activation is a thioesterification reaction catalyzed by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane. nih.govresearchgate.netnih.govsigmaaldrich.com The reaction consumes ATP and attaches coenzyme A (CoA) to the carboxyl group of 5-hydroxydecanoate, forming 5-hydroxydecanoyl-CoA (5-HD-CoA). kuleuven.benih.govnih.gov This activated form can then be transported into the mitochondrial matrix for oxidation. nih.gov

The first oxidative step of the β-oxidation spiral is the dehydrogenation of 5-hydroxydecanoyl-CoA. This reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. nih.govunl.edu Research has shown that 5-hydroxydecanoyl-CoA is a competent substrate for purified human liver MCAD. nih.govnih.gov The presence of the hydroxyl group on the acyl chain does not appear to sterically hinder the enzyme's active site. nih.govnih.gov The reaction produces 5-hydroxydecenoyl-CoA. nih.gov Kinetic analysis reveals that while the binding affinity (Km) for 5-hydroxydecanoyl-CoA is lower than for the physiological substrate decanoyl-CoA, the catalytic rate (kcat) is actually higher. nih.govnih.gov

Table 1: Kinetic Parameters for Human Liver Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

| Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| 5-hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 |

| Decanoyl-CoA | ~3 | 6.4 |

Data sourced from Hanley et al. (2003). nih.govnih.gov

The second step in the pathway is the hydration of the double bond in 5-hydroxydecenoyl-CoA, a reaction mediated by enoyl-CoA hydratase. This step adds a water molecule across the trans-Δ² double bond, forming 3,5-dihydroxydecanoyl-CoA. nih.gov Studies using bovine liver enoyl-CoA hydratase have demonstrated that the enzyme processes 5-hydroxydecenoyl-CoA with efficiency comparable to that of decenoyl-CoA. nih.govunl.edu The kinetic parameters indicate that the first two steps of β-oxidation for 5-hydroxydecanoate proceed without significant impediment. nih.gov

Table 2: Kinetic Parameters for Bovine Liver Enoyl-CoA Hydratase

| Substrate | Km (μM) | Vmax (μM min⁻¹) |

|---|---|---|

| 5-hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 |

| Decenoyl-CoA | 11.8 ± 1.1 | 29.3 ± 0.8 |

Data sourced from Hanley et al. (2005). nih.gov

The third step of β-oxidation is the NAD⁺-dependent dehydrogenation of the L-3-hydroxyacyl-CoA intermediate, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). This step proves to be a significant bottleneck in the metabolism of 5-hydroxydecanoate. nih.govkuleuven.beunl.edunih.gov The substrate for this reaction is 3,5-dihydroxydecanoyl-CoA. Research coupling the HAD reaction with the subsequent thiolase step revealed a dramatic reduction in the maximum reaction velocity (Vmax) for 3,5-dihydroxydecanoyl-CoA compared to the physiological substrate, L-3-hydroxydecanoyl-CoA. nih.govkuleuven.benih.gov The Vmax for the metabolite of 5-HD was found to be fivefold slower. nih.govkuleuven.beunl.edunih.gov This kinetic slowdown is considered the rate-limiting step in the complete β-oxidation of 5-hydroxydecanoate, creating a metabolic bottleneck that can inhibit the oxidation of other fatty acids. nih.govnih.gov Molecular modeling suggests the 5-hydroxyl group may interfere with the enzyme's active site, thereby reducing its turnover rate. nih.govnih.gov

Table 3: Kinetics of the Coupled L-3-hydroxyacyl-CoA Dehydrogenase (HAD) and 3-ketoacyl-CoA Thiolase Reactions

| Substrate | Km (μM) | Vmax (μM min⁻¹) |

|---|---|---|

| 3,5-dihydroxydecanoyl-CoA | 10.1 ± 1.7 | 8.1 ± 0.6 |

| L-3-hydroxydecanoyl-CoA | 7.5 ± 0.6 | 40.3 ± 1.2 |

Data sourced from Hanley et al. (2005). nih.gov

Comprehensive Analysis of Downstream Products from β-Oxidation (e.g., δ-Decalactone)

The metabolism of the 5-hydroxydecanoate component can proceed via two main routes: β-oxidation or lactonization.

β-Oxidation Pathway:

5-hydroxydecanoate is activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA, in the cytosol or on the outer mitochondrial membrane. nih.govnih.gov This activated form is then transported into the mitochondrial matrix to undergo β-oxidation. nih.gov Research has shown that 5-hydroxydecanoyl-CoA is a substrate for the first two enzymes of the β-oxidation spiral: medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase. nih.govnih.govsigmaaldrich.com

The β-oxidation of 5-hydroxydecanoyl-CoA proceeds through cycles, shortening the carbon chain by two carbons with each cycle and producing acetyl-CoA, NADH, and FADH₂. wikipedia.org The first cycle converts 5-hydroxydecanoyl-CoA to 3-hydroxyoctanoyl-CoA. nih.gov Subsequent cycles continue to break down the fatty acid chain.

| β-Oxidation Step | Enzyme | Substrate | Product(s) | Kinetic Observations |

| Activation | Acyl-CoA Synthetase | 5-hydroxydecanoate | 5-hydroxydecanoyl-CoA | Occurs in cytosol/outer mitochondrial membrane. nih.govnih.gov |

| 1. Dehydrogenation | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 5-hydroxydecanoyl-CoA | 5-hydroxydecenoyl-CoA | 5-HD-CoA is a good substrate for MCAD. nih.govsigmaaldrich.com |

| 2. Hydration | Enoyl-CoA Hydratase | 5-hydroxydecenoyl-CoA | 3,5-dihydroxydecanoyl-CoA | Enzyme kinetics are similar to those for decenoyl-CoA. nih.govkuleuven.be |

| 3. Dehydrogenation | L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-dihydroxydecanoyl-CoA | 3-keto-5-hydroxydecanoyl-CoA | Rate-limiting step. Vmax is 5-fold slower than for L-3-hydroxydecanoyl-CoA. nih.govkuleuven.be |

| 4. Thiolysis | 3-ketoacyl-CoA Thiolase | 3-keto-5-hydroxydecanoyl-CoA | Acetyl-CoA + 3-hydroxyoctanoyl-CoA | Impaired due to the slow preceding step. nih.gov |

Lactonization to δ-Decalactone:

A significant alternative metabolic fate for 5-hydroxydecanoic acid is intramolecular esterification, or lactonization, to form δ-decalactone. researchgate.netmdpi.com This process is a common metabolic pathway for hydroxy fatty acids, where the position of the hydroxyl group determines the resulting lactone ring size (γ, δ, or ε). mdpi.com The conversion of 5-hydroxydecanoic acid specifically yields δ-decalactone, a valuable compound used in the flavor and fragrance industry. researchgate.netgoogle.commanchester.ac.uk The formation of δ-decalactone from its linear hydroxy acid precursor can be catalyzed chemically or by enzymatic activities within the cell. google.commanchester.ac.uk The amount of lactone produced is influenced by the competition between the lactonization pathway and the β-oxidation pathway. mdpi.com

Integration of this compound Metabolism with Cellular Bioenergetics

The metabolism of this compound is directly linked to cellular bioenergetics through the catabolism of both its glycerol and 5-hydroxydecanoic acid components, ultimately contributing to the cellular pool of adenosine (B11128) triphosphate (ATP).

The glycerol backbone is phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP). DHAP is an intermediate in the glycolytic pathway and can be further metabolized to pyruvate, which enters the mitochondria for the citric acid cycle, or it can be used in gluconeogenesis.

The 5-hydroxydecanoate component, upon entering β-oxidation, generates energy in the form of reducing equivalents (FADH₂ and NADH) and acetyl-CoA. wikipedia.orglibretexts.org

Each round of β-oxidation produces one molecule of FADH₂ and one molecule of NADH. wikipedia.org These molecules donate electrons to the electron transport chain, leading to the synthesis of ATP via oxidative phosphorylation.

Each round also produces one molecule of acetyl-CoA, which enters the citric acid cycle. wikipedia.org The complete oxidation of one acetyl-CoA molecule in the citric acid cycle generates additional NADH, FADH₂, and one molecule of GTP (or ATP).

Transport Mechanisms Across Biological Membranes for this compound and its Metabolites

The transport of this compound and its metabolites, glycerol and 5-hydroxydecanoic acid, across biological membranes involves several mechanisms depending on the molecule and the specific membrane.

Cellular Uptake: As a medium-chain fatty acid (MCFA), 5-hydroxydecanoic acid can cross the plasma membrane through multiple mechanisms. ontosight.aiontosight.ai While some MCFAs can diffuse directly across the lipid bilayer due to their relative solubility, protein-mediated transport also plays a crucial role. ontosight.airesearchgate.net This is facilitated by fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs) that help move fatty acids into the cell. ontosight.aiontosight.ai

Mitochondrial Transport: Once inside the cell, 5-hydroxydecanoate must enter the mitochondrial matrix for β-oxidation. The transport mechanism for fatty acids into mitochondria depends on their chain length. nih.gov

Long-chain fatty acids (LCFAs) require the carnitine shuttle system, involving carnitine palmitoyltransferase I and II (CPT1 and CPT2), to cross the inner mitochondrial membrane. mdpi.comontosight.ailibretexts.org

Short- and medium-chain fatty acids can often diffuse across the mitochondrial membranes independently of the carnitine shuttle. nih.govnih.gov

However, studies on 5-hydroxydecanoate have shown that its activated form, 5-hydroxydecanoyl-CoA, can enter the mitochondrial matrix via the carnitine palmitoyltransferase system (CPT-I and CPT-II), particularly in the heart. nih.gov This suggests that despite being a medium-chain derivative, its transport into some mitochondria may be carnitine-dependent, a finding that contrasts with the general rule for MCFAs. nih.govphysiology.org The tissue-specific nature of MCFA oxidation—being carnitine-independent in the liver and kidney but not in the heart and skeletal muscle—further complicates the precise transport mechanism for 5-HD in different cell types. physiology.org

| Molecule | Membrane | Transport Mechanism(s) |

| 5-hydroxydecanoic acid | Plasma Membrane | Passive Diffusion, Protein-mediated (FATP, FABP) ontosight.aiontosight.airesearchgate.net |

| 5-hydroxydecanoyl-CoA | Mitochondrial Inner Membrane | Carnitine Shuttle (CPT-I, CPT-II) in heart mitochondria nih.gov |

| Glycerol | Plasma Membrane | Aquaglyceroporins (specific aquaporin channels) |

Biological Activities and Molecular Mechanisms of Action

Interactions of Glyceryl 5-hydroxydecanoate (B1195396) with Specific Biological Targets

The molecular interactions of Glyceryl 5-hydroxydecanoate with biological targets such as enzymes and receptors have not been a subject of published research.

No studies were identified that report on the ability of this compound to modulate the activity of any specific enzymes. Therefore, there is no data available to create a table on this topic.

There is no available information from ligand-receptor binding studies involving this compound. While the techniques to study such interactions are well-developed, they have not been applied to this particular compound according to the available literature nih.govresearchgate.net.

Influence on Membrane Structure and Function

This compound is a glycerolipid that is suggested to play a role as a membrane stabilizer foodb.ca. As a monoacylglycerol, it is structurally composed of a glycerol (B35011) backbone esterified to 5-hydroxydecanoic acid . The fundamental components of biological membranes are glycerophospholipids, which consist of a glycerol backbone, two fatty acid chains, and a phosphate (B84403) head group mdpi.comnih.gov. These molecules are essential for the integrity and physiology of cell membranes, which act not just as barriers but also as scaffolds for communication and signaling nih.gov.

The amphipathic nature of molecules like this compound, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, is crucial for their function within the cell membrane longdom.org. The glycerol component, with its hydroxyl groups, can form hydrogen bonds and facilitates the transport of fatty acid components across cell membranes longdom.org. The physical properties of membranes, including the formation of distinct lipid domains, are influenced by the specific composition of both the head groups and acyl chains of their constituent lipids mdpi.com. While the general principles of how glycerolipids contribute to membrane structure are well-established, specific research detailing the precise influence of this compound on membrane fluidity, permeability, and protein interactions is an area requiring further investigation.

Role of this compound in Disease Pathophysiology

Alterations in the lipid composition of cellular organelles are observed not only under physiological conditions but also in pathological states, affecting the biophysical properties of membranes and cellular signaling mdpi.com.

Analysis as a Differential Extracellular Metabolite in Cancer Progression (e.g., Colorectal Cancer)

Metabolomic studies have identified this compound as a metabolite of interest in cancer research. In untargeted metabolomics studies of cancer cells, its levels have been shown to change under specific conditions. For instance, in cancer cells treated with a hypoxia-mimetic agent, a significant decrease in this compound was observed nih.gov. While this highlights a potential role in cancer cell metabolism, particularly in response to hypoxic stress, its specific function as a differential extracellular metabolite in the progression of cancers like colorectal cancer is a subject for ongoing research. It is known that the activity of certain microbial enzymes in the gut, which can metabolize various compounds, is greater in colorectal cancer (CRC) patients, suggesting that microbial metabolism may play a role in both the cause and treatment efficacy of CRC nih.gov.

Impact of Exogenous Modulators (e.g., DMOG) on Intracellular this compound Levels in Disease Models

Exogenous modulators can significantly alter the metabolic landscape of cancer cells. One such modulator is Dimethyloxalylglycine (DMOG), a hypoxia-mimetic agent that influences α-ketoglutarate-dependent metabolism and signaling nih.gov. Studies using untargeted metabolomics to investigate the cellular metabolism of cancer cells during DMOG treatment have revealed significant alterations in lipid molecules. Specifically, treatment with DMOG resulted in a notable decrease in the intracellular levels of this compound in the cancer cell types studied nih.gov. This finding suggests that pathways involving this lipid are sensitive to hypoxic-like states induced by DMOG.

| Modulator | Disease Model | Effect on this compound | Reference |

|---|---|---|---|

| Dimethyloxalylglycine (DMOG) | Cancer Cells | Significant Decrease | nih.gov |

Studies on the Related Compound 5-hydroxydecanoate in Cardioprotection and Mitochondrial Signaling

The related compound 5-hydroxydecanoate (5-HD) has been extensively studied, particularly for its effects on the heart and its interaction with mitochondria. It has been noted for its ability to block nearly all forms of ischemic preconditioning, a process where short periods of ischemia protect the heart from subsequent prolonged ischemic events nih.gov.

For many years, 5-hydroxydecanoate was widely considered to be a specific inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel nih.govnih.govnih.gov. This assumption was so prevalent that the ability of 5-HD to block a cardioprotective effect was often used as evidence for the involvement of mitoKATP channels in that process nih.govahajournals.org. The compound was reported to inhibit K+ flux through these channels with a half-maximal inhibitory concentration (IC50) of approximately 30-75 μM nih.govmedchemexpress.com. However, this long-held belief has been challenged and largely invalidated by more recent findings nih.govnih.gov.

The re-evaluation of 5-HD's mechanism of action has shifted focus from direct channel blocking to metabolic interference. It is now understood that 5-HD is not merely a channel blocker but is, in fact, a substrate for mitochondrial enzymes and is actively metabolized nih.govnih.gov.

Key findings on the metabolic effects of 5-HD include:

Activation and Transport : 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase at the mitochondrial outer membrane nih.govnih.govnih.gov. This activated form is then transported into the mitochondrial matrix via the carnitine palmitoyltransferase system (CPT-I and CPT-II) nih.govnih.gov.

Metabolism via β-oxidation : Once inside the matrix, 5-HD-CoA enters the β-oxidation pathway, the primary route for fatty acid breakdown nih.govnih.gov. It is successfully metabolized through the first two steps of the cycle nih.gov.

Rate-Limiting Bottleneck : The metabolism of 5-HD slows significantly at the penultimate step of β-oxidation, catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD) nih.govnih.gov. The maximum velocity (Vmax) for the 5-HD metabolite is about five times slower than for the corresponding metabolite of decanoate nih.gov. This creates a "bottleneck" in the pathway.

Inhibition of Fatty Acid Oxidation : This bottleneck secondarily impairs the metabolism of other, physiological fatty acids nih.gov. In isolated heart mitochondria, the addition of 100 μM 5-HD-CoA was shown to inhibit the metabolism of decanoyl-CoA nih.govnih.gov.

These complex metabolic effects provide a more accurate explanation for the actions of 5-HD. The perturbation of mitochondrial fatty acid metabolism invalidates the use of 5-HD as a specific pharmacological tool for identifying the involvement of mitoKATP channels in physiological processes like cardioprotection nih.govnih.govnih.gov.

| Compound | Previously Postulated Mechanism | Re-evaluated Primary Mechanism | Reference |

|---|---|---|---|

| 5-hydroxydecanoate (5-HD) | Specific blocker of mitochondrial ATP-sensitive K+ (mitoKATP) channels | Metabolized via β-oxidation, creating a bottleneck that inhibits overall fatty acid metabolism | nih.govnih.govnih.gov |

Advanced Analytical and Experimental Methodologies for Glyceryl 5 Hydroxydecanoate Research

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

The accurate analysis of Glyceryl 5-hydroxydecanoate (B1195396) relies heavily on the synergistic use of chromatographic separation and mass spectrometric detection. These techniques provide the necessary sensitivity and selectivity to identify and quantify the compound in diverse samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the metabolomics profiling of Glyceryl 5-hydroxydecanoate. This powerful analytical tool allows for the detection and quantification of this monoacylglycerol within complex biological mixtures. The process involves the separation of the compound from other metabolites via liquid chromatography, followed by its ionization and detection by a mass spectrometer.

In a typical LC-MS analysis of monoacylglycerols like this compound, reversed-phase chromatography is often employed, utilizing a C18 column. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.

Mass spectrometric detection can be performed in both positive and negative ionization modes to provide comprehensive information. In positive ion mode, this compound is likely to form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Tandem mass spectrometry (MS/MS) is then used to generate characteristic fragmentation patterns for structural confirmation. The fragmentation of the precursor ion can reveal losses of water and the glycerol (B35011) backbone, providing definitive identification.

Table 1: Predicted LC-MS/MS Data for this compound

| Parameter | Value |

| Precursor Ion (m/z) | 263.1858 ([M+H]⁺) |

| Predicted Fragments (m/z) | 245.1752, 227.1647, 189.1386, 171.1280 |

| Ionization Mode | Positive |

This data is predicted and serves as a theoretical guide for experimental analysis.

Gas Chromatography (GC) for Volatile Metabolite Detection

Gas chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability for GC analysis. A common derivatization method is silylation, where active hydrogens in the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivatized this compound can then be separated on a non-polar or medium-polarity capillary column. The retention time of the derivatized compound provides one level of identification. Coupling GC with a mass spectrometer (GC-MS) allows for the acquisition of mass spectra of the eluting peaks. The fragmentation pattern of the derivatized molecule in the mass spectrometer provides a fingerprint for its unambiguous identification.

Table 2: Predicted GC-MS Data for Trimethylsilyl-derivatized this compound

| Parameter | Value |

| Molecular Weight (derivatized) | 478.8 g/mol |

| Predicted Base Peak (m/z) | 73 (TMS group) |

| Other Predicted Fragments (m/z) | 103, 129, 147, 204, 217 |

This data is predicted and illustrates a potential fragmentation pattern for the derivatized compound.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from complex mixtures. When not coupled to a mass spectrometer, HPLC with other detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be used for quantification.

Reversed-phase HPLC is the most common mode for the separation of monoacylglycerols. The separation is based on the compound's hydrophobicity. A typical method would involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. The retention time of this compound will depend on the specific conditions, including the column dimensions, particle size, temperature, and the gradient profile.

Table 3: Illustrative HPLC Parameters for this compound Separation

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or CAD |

These are example parameters and would require optimization for a specific application.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to unambiguously assign the chemical structure and provide insights into the compound's conformation.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. Key signals for this compound would include those for the glycerol backbone protons and the protons along the 5-hydroxydecanoate chain.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbonyl carbon, the carbons of the glycerol moiety, and the carbons of the fatty acid chain are characteristic.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ (ester) | ~4.1-4.3 | ~65 |

| Glycerol CH (OH) | ~3.9 | ~70 |

| Glycerol CH₂ (OH) | ~3.6-3.7 | ~63 |

| Decanoate C=O | - | ~174 |

| Decanoate CH (OH) | ~3.6 | ~72 |

| Decanoate CH₃ | ~0.9 | ~14 |

These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

In Vitro Experimental Paradigms for Mechanistic Studies

To understand the biological role and mechanism of action of this compound, in vitro experimental models are essential. These studies provide a controlled environment to investigate cellular responses and metabolic transformations.

Cell Culture Models for Cellular Response and Metabolic Footprinting

Cell culture models, such as intestinal cells (e.g., Caco-2) or hepatocytes (e.g., HepG2), can be utilized to study the cellular effects of this compound. These experiments can elucidate its uptake, metabolism, and impact on various cellular pathways.

For instance, cells can be incubated with this compound, and subsequent changes in cell viability, proliferation, or the expression of specific genes and proteins can be monitored. This can reveal potential biological activities of the compound.

Metabolic footprinting is a powerful approach to understand how this compound alters cellular metabolism. This involves analyzing the extracellular medium of the cell culture using techniques like LC-MS or NMR to identify and quantify the metabolites that are consumed or excreted by the cells in response to the compound. This provides a "footprint" of the metabolic changes induced by this compound.

Table 5: Potential Metabolites to Monitor in a Metabolic Footprinting Study of this compound

| Metabolite Class | Examples |

| Fatty Acids | Decanoic acid, Hydroxydecanoic acid |

| Glycerol Metabolites | Glycerol, Glycerol-3-phosphate |

| Energy Metabolites | Glucose, Lactate, ATP |

| Amino Acids | Changes in uptake or secretion |

This approach can reveal the pathways through which this compound is metabolized and its downstream effects on cellular bioenergetics and biosynthetic pathways.

Isolated Organelle Studies (e.g., Mitochondria) for Bioenergetic Assessment

Investigating the effects of this compound on cellular energy metabolism necessitates studies on isolated organelles, particularly mitochondria. Research on the related compound, 5-hydroxydecanoate (5-HD), has demonstrated the utility of this approach. Studies using isolated rat liver and heart mitochondria have shown that 5-HD is a substrate for the fatty acid β-oxidation pathway. researchgate.netnih.govnih.gov

Once inside the mitochondria, 5-HD is activated to 5-hydroxydecanoyl-CoA and proceeds through the initial steps of β-oxidation. researchgate.netnih.govnih.gov However, its metabolism is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step compared to the corresponding metabolite of decanoate. researchgate.netnih.gov This creates a bottleneck in the β-oxidation pathway, and at sufficient concentrations, 5-hydroxydecanoyl-CoA can act as an inhibitor of the oxidation of other fatty acids. researchgate.netnih.gov

A similar methodological approach could be employed for this compound. After hydrolysis to glycerol and 5-hydroxydecanoate, the latter would be expected to undergo mitochondrial metabolism. Bioenergetic assessments in isolated mitochondria would involve high-resolution respirometry to measure oxygen consumption rates with this compound or its hydrolysis products as substrates.

Table 1: Hypothetical Bioenergetic Parameters for Mitochondrial Respiration

| Substrate | State 3 Respiration (pmol O₂/s/mg protein) | State 4 Respiration (pmol O₂/s/mg protein) | Respiratory Control Ratio (RCR) |

| Decanoyl-carnitine | 250 ± 20 | 25 ± 3 | 10.0 |

| 5-Hydroxydecanoyl-carnitine | 150 ± 15 | 28 ± 4 | 5.4 |

| This compound | - | - | - |

| (Note: Data for decanoyl-carnitine and 5-hydroxydecanoyl-carnitine are illustrative and based on known effects of β-oxidation substrates and inhibitors. No experimental data is available for this compound.) |

Recombinant Protein and Enzyme Assays for Kinetic and Binding Analysis

To dissect the molecular interactions of this compound and its metabolites, recombinant protein and enzyme assays are indispensable. For 5-hydroxydecanoate, studies have utilized purified enzymes of the β-oxidation pathway to determine kinetic parameters. For instance, the Vmax for the metabolite of 5-HD with L-3-hydroxyacyl-CoA dehydrogenase (HAD) was found to be fivefold slower than for the corresponding metabolite of decanoate. researchgate.netnih.gov

Future research on this compound would likely involve assays with recombinant lipases to determine the rate of its hydrolysis. Subsequently, the kinetic parameters of 5-hydroxydecanoate with recombinant acyl-CoA synthetases, carnitine palmitoyltransferases, and the enzymes of the β-oxidation spiral could be determined using spectrophotometric or mass spectrometry-based assays. Binding analysis, using techniques such as isothermal titration calorimetry or surface plasmon resonance, could quantify the affinity of the compound and its metabolites for these enzymes.

Table 2: Enzyme Kinetic Parameters for 5-Hydroxydecanoate Metabolites

| Enzyme | Substrate | K_m (µM) | V_max (U/mg) |

| Medium-chain acyl-CoA dehydrogenase (MCAD) | 5-hydroxydecanoyl-CoA | ~12.8 | - |

| Enoyl-CoA hydratase | 5-hydroxydecenoyl-CoA | - | - |

| L-3-hydroxyacyl-CoA dehydrogenase (HAD) | 3,5-dihydroxydecanoyl-CoA | - | Significantly lower than L-3-hydroxydecanoyl-CoA |

| (Note: This table is based on findings for 5-hydroxydecanoate and its metabolites. Specific values for Vmax with MCAD and kinetic parameters for enoyl-CoA hydratase with the 5-HD metabolite were not detailed in the search results. No data is available for this compound.) |

In Vivo Animal Models for Systemic and Organ-Specific Investigations

While no in vivo animal studies specifically investigating this compound were identified, research on 5-hydroxydecanoate provides a template for such investigations. For example, a study in a conscious canine model of sudden cardiac death investigated the electrophysiologic and antifibrillatory properties of 5-hydroxydecanoate. nih.gov In this model, following a surgically induced myocardial infarction, the effects of intravenous infusions of 5-hydroxydecanoate were assessed. nih.gov The study found that 5-hydroxydecanoate did not provide significant protection from ischemia-induced ventricular fibrillation. nih.gov

Future in vivo studies on this compound could utilize rodent models to investigate its effects on lipid metabolism, energy homeostasis, and organ-specific functions. Such studies would involve the administration of the compound followed by the analysis of blood and tissue samples to determine its pharmacokinetic profile and its impact on various metabolic pathways.

Computational Chemistry and Molecular Modeling Approaches

In the absence of extensive experimental data, computational chemistry and molecular modeling offer powerful tools to predict the behavior of this compound at a molecular level.

Molecular dynamics (MD) simulations can provide insights into the dynamic interactions between a ligand, such as this compound or its metabolite 5-hydroxydecanoyl-CoA, and a protein target. For instance, molecular modeling of L-3-hydroxyacyl-CoA dehydrogenase (HAD) complexed with 3,5-dihydroxydecanoyl-CoA (the metabolite of 5-HD) suggested that the 5-hydroxyl group could decrease the enzyme's turnover rate by interacting with critical side chains in the active site. researchgate.netnih.gov

MD simulations could be employed to model the binding of 5-hydroxydecanoyl-CoA to various enzymes in the β-oxidation pathway to understand the structural basis for its slower metabolism. These simulations can predict binding affinities and conformational changes in both the ligand and the protein upon binding.

In silico tools can be used to predict the metabolic fate of this compound. As a monoacylglycerol, it is expected to be hydrolyzed by lipases to yield glycerol and 5-hydroxydecanoic acid. The subsequent metabolism of 5-hydroxydecanoic acid would likely follow the β-oxidation pathway, as supported by studies on 5-HD. researchgate.netnih.govnih.gov

Computational models can predict the likelihood of a compound being a substrate for various enzymes. nih.gov For this compound, such models could predict its interaction with different lipases and the subsequent entry of 5-hydroxydecanoate into fatty acid metabolism. These predictive models are valuable for generating hypotheses and guiding future experimental research. nih.gov The metabolism of monoacylglycerols, in general, involves their synthesis from diacylglycerols or lysophosphatidic acid and their degradation by monoacylglycerol lipase (B570770) into glycerol and a free fatty acid. researchgate.net

Emerging Research Perspectives and Future Directions

Glyceryl 5-hydroxydecanoate (B1195396) as a Candidate Biomarker for Disease Diagnostics or Prognostics

Recent metabolomic studies have highlighted Glyceryl 5-hydroxydecanoate as a potential biomarker in the context of respiratory disease. Its identification in lung-associated biological samples suggests a possible role in the pathophysiology of chronic obstructive pulmonary disease (COPD).

A key study involving an integrated analysis of the lung microbiome and metabolome in participants with milder stage COPD identified this compound in bronchoalveolar lavage fluid. This research aimed to find features associated with clinical markers of the disease. The analysis revealed that certain metabolites, including this compound, were part of a molecular signature that correlated with disease status, lung function, and symptom severity. Specifically, lower lung function and a COPD diagnosis were associated with a distinct profile of bacteria and metabolites. While the study did not establish a direct causal link, the presence of this compound in this disease-associated profile positions it as a candidate biomarker warranting further validation in larger, longitudinal cohorts. nih.govnih.gov

Table 1: this compound in COPD Study

| Study Focus | Biological Sample | Key Finding | Potential Implication |

|---|---|---|---|

| Association of lung microbiota and metabolites with clinical outcomes in milder stage COPD. | Bronchoalveolar Lavage (BAL) Fluid | This compound was identified as part of a multi-omic signature associated with COPD status and lower lung function. | Candidate biomarker for early-stage COPD diagnosis or prognosis. |

Future research is required to determine the sensitivity and specificity of this compound as a biomarker, either alone or as part of a panel, for diagnosing COPD or predicting its progression.

Development of this compound as a Precursor for Novel Bioactive Compounds

The chemical structure of this compound, featuring a glycerol (B35011) backbone, an ester linkage, and a hydroxylated medium-chain fatty acid, offers significant potential for its use as a precursor or scaffold for synthesizing novel bioactive compounds.

The constituent fatty acid, 5-hydroxydecanoic acid, is of particular interest. Its sodium salt has been investigated for cardioprotective effects and is described as a precursor of the neurotransmitter 5-hydroxytryptamine (5-HT). biosynth.com Furthermore, research into other hydroxydecanoic acids has led to the isolation of new, structurally complex derivatives from natural sources like endophytic yeasts, indicating that this class of molecules can serve as a basis for novel chemical entities. nih.gov The general class of monoacylglycerols is also known for its bioactivity, including the ability to disrupt microbial cell membranes, suggesting that derivatives could be explored for antimicrobial applications. nih.gov Synthetic strategies developed for other hydroxy acids, such as hydroxycinnamic acid, demonstrate that the hydroxyl and carboxyl groups can be readily modified to create esters and amides with a range of biological activities. mdpi.com This suggests that this compound could be chemically or enzymatically modified to generate a library of new compounds for screening against various therapeutic targets.

Integration of this compound Research with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

The initial identification of this compound's relevance in COPD was a direct result of a multi-omics approach, which combines different layers of biological data to gain a more holistic understanding of complex systems. researchgate.netnih.gov This methodology is crucial for contextualizing the role of individual molecules like this compound.

In the COPD study, metabolomics data (which included this compound) was integrated with 16S rRNA gene sequencing of the lung microbiome. A supervised machine learning method was used to identify features from both datasets that were highly correlated and collectively associated with clinical outcomes. This approach moves beyond simply cataloging molecules to building network-based models of disease.

Future research should expand this multi-omics framework. For instance, integrating proteomics and transcriptomics data from lung tissue or cells could reveal the specific proteins and gene expression pathways associated with fluctuations in this compound levels. This could elucidate the enzymatic pathways responsible for its synthesis or degradation and the downstream cellular processes it may influence. Such integrative analyses are powerful tools for moving from correlation to causation and understanding the functional role of metabolites in disease. mdpi.commdpi.com

Table 2: A Framework for Multi-Omics Integration

| Omics Layer | Potential Data/Insight | Research Question |

|---|---|---|

| Metabolomics | Quantification of this compound and related lipids. | How do its levels change with disease state or stimuli? |

| Transcriptomics (RNA-Seq) | Expression levels of genes encoding enzymes in fatty acid metabolism. | Which genes are correlated with its production or degradation? |

| Proteomics | Abundance of enzymes, receptors, and signaling proteins. | Which proteins physically interact with or are modulated by this lipid? |

| Microbiomics | Composition and functional potential of microbial communities. | Is its presence linked to specific microbes in the lung or gut? |

Biotechnological Production and Sustainable Synthesis Strategies of this compound

As interest in specialty lipids grows, developing sustainable and efficient production methods is paramount. For this compound, this involves two key parts: the synthesis of the 5-hydroxydecanoic acid precursor and its subsequent esterification with glycerol.

Biotechnological routes offer a promising avenue for producing the fatty acid component. Advances in metabolic engineering and precision fermentation allow for the programming of microbes, such as yeast and bacteria, to produce tailored lipids and oleochemicals from renewable feedstocks like agro-industrial waste. agfundernews.comprnewswire.commdpi.comnih.gov This approach avoids reliance on petrochemicals or tropical oils and can be optimized to produce specific medium-chain hydroxy fatty acids. warf.org

For the esterification step, green chemistry principles can be applied. Enzymatic synthesis using lipases offers a highly specific and environmentally benign alternative to traditional chemical catalysis. researchgate.net Lipases can catalyze the esterification of glycerol with fatty acids under mild conditions, reducing energy consumption and unwanted byproducts. Furthermore, solvent-free, acid-catalyzed procedures have been developed for synthesizing other glycerol esters with high selectivity and yield, providing another potential route for sustainable production. nih.govgoogle.com

Elucidation of Broader Physiological Roles Beyond Current Understanding

The physiological role of this compound is largely uncharted territory, with current knowledge being sparse. hmdb.ca However, by examining its constituent parts and related molecules, potential areas for future investigation can be outlined.

As a monoglyceride of a medium-chain fatty acid (MCFA), it may share properties with other bioactive lipids in this class. MCFAs and their glycerides are known to be rapidly absorbed and metabolized, serving as an efficient energy source. fao.orgnih.gov Beyond energy, they have been shown to play roles in modulating lipid metabolism, improving immune function, and exerting antimicrobial effects. mdpi.comnih.gov

The precursor, 5-hydroxydecanoic acid, is noted for its involvement in energy metabolism and its potential to act as a precursor for signaling lipids. solubilityofthings.com Studies on its sodium salt have also pointed to cardioprotective effects. biosynth.com The association of this compound with lung pathophysiology in the COPD study is the most direct clue to a specific physiological or pathological role. Future research should aim to determine if this molecule is a passive byproduct of cellular processes or an active participant in signaling pathways related to inflammation, immune response, or lipid metabolism within the lung and other tissues.

Q & A

Q. What are the established synthesis protocols for Glyceryl 5-hydroxydecanoate, and how can researchers optimize reaction conditions for purity?

this compound can be synthesized via esterification of 5-hydroxydecanoic acid with glycerol under acidic catalysis. Key parameters include temperature control (typically 60–80°C), molar ratios (e.g., 1:1.2 glycerol-to-acid), and catalyst selection (e.g., sulfuric acid or enzymatic lipases). Optimization requires monitoring reaction kinetics using HPLC or GC-MS to track ester formation and byproduct generation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and hydroxyl group positioning. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (C₁₃H₂₆O₅; 262.32 g/mol). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points. Solubility studies in lipids (e.g., tristearin) guide formulation applications, with visual or spectrophotometric methods quantifying lipid-phase dispersion .

Q. How can researchers evaluate the solubility and stability of this compound in lipid-based delivery systems?

Use high-throughput screening with molten lipids (e.g., glyceryl monostearate, tristearin) to determine maximum solubility. Stability studies under accelerated conditions (40°C/75% RH for 6 months) coupled with HPLC analysis detect degradation products. Particle size analysis (dynamic light scattering) and zeta potential measurements assess colloidal stability in emulsions or solid lipid nanoparticles (SLNs) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activities of this compound?

Contradictions in bioactivity (e.g., anti-inflammatory vs. inert effects) may arise from purity variability or assay specificity. Employ a tiered approach:

- Phase 1: Validate compound purity (HPLC, NMR) and exclude batch-to-batch variability.

- Phase 2: Replicate assays (e.g., COX-2 inhibition, cytokine profiling) across multiple cell lines (RAW 264.7, THP-1) with positive/negative controls.

- Phase 3: Use omics approaches (transcriptomics, metabolomics) to identify off-target effects or pathway modulations. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) quantify significance .

Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation methods are required?

Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities to targets like phospholipase A₂ or G-protein-coupled receptors. Density Functional Theory (DFT) calculates electronic properties influencing reactivity. Validate predictions via surface plasmon resonance (SPR) for binding kinetics and mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. What methodologies address the potential genotoxic risks of this compound in long-term pharmacological studies?

While structural analogs (e.g., glyceryl stearate) show no genotoxicity in Ames tests, this compound requires specific assessment:

- In vitro: Ames test (TA98, TA100 strains) ± metabolic activation.

- In vivo: Micronucleus assay in rodent bone marrow.

- Follow-up: Monitor oxidative stress markers (8-OHdG, MDA) in chronic exposure models. Dose-response curves and benchmark dose (BMD) modeling quantify risk thresholds .

Q. How can researchers optimize this compound-loaded nanoparticle formulations using design-of-experiment (DoE) approaches?

Central Composite Design (CCD) or Box-Behnken models optimize SLN parameters:

- Variables: Lipid-to-drug ratio, surfactant concentration (e.g., poloxamer 188), glyceryl palmitostearate as co-surfactant.

- Responses: Particle size (dynamic light scattering), encapsulation efficiency (ultracentrifugation-HPLC), and in vitro release (dialysis bag method). Desirability functions balance trade-offs (e.g., minimizing size vs. maximizing drug load) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.